molecular formula C10H12BrClFN B3013204 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride CAS No. 2460751-25-9

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride

Cat. No.: B3013204
CAS No.: 2460751-25-9
M. Wt: 280.57
InChI Key: VYCHAGQSTAHIGT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride is a halogenated aryl-pyrrolidine derivative with a molecular structure featuring a pyrrolidine ring substituted at the 1-position with a 3-bromo-4-fluorophenyl group, stabilized as a hydrochloride salt. The bromine and fluorine substituents on the aromatic ring enhance lipophilicity and electronic effects, which may influence binding interactions in biological systems .

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHAGQSTAHIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline and pyrrolidine.

    Formation of Intermediate: The 3-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form 1-(3-bromo-4-fluorophenyl)pyrrolidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-bromo-4-fluorophenyl)pyrrolidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Substitution of the bromine atom with a nucleophile can yield various substituted derivatives.

    Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

    Reduction: Reduction can result in the formation of partially or fully reduced pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride is utilized in several research domains:

Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various substitution reactions, leading to the formation of complex organic molecules. It can undergo:

  • Nucleophilic Substitution : The bromine and fluorine atoms can be replaced by nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.
  • Oxidation and Reduction Reactions : The pyrrolidine ring can be oxidized or reduced to yield different derivatives, such as pyrrolidones.

Biological Research

Research into the biological activities of this compound indicates potential interactions with various biological targets:

  • Receptor Binding Studies : The compound may bind to specific receptors in biological systems, modulating their activity. This property is crucial for understanding its mechanism of action in pharmacological contexts.
  • Drug Development : Ongoing studies are exploring its potential as a lead compound for developing new therapeutic agents, particularly in treating neurological disorders due to its structural similarity to known psychoactive substances.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic potential:

  • Antidepressant and Anxiolytic Properties : Given its structural characteristics, it may exhibit effects similar to those of existing antidepressants or anxiolytics.
  • Cancer Research : Preliminary studies suggest that it might have anti-cancer properties, warranting further investigation into its efficacy against specific cancer cell lines.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Synthesis of Novel Antidepressants : A study demonstrated that derivatives of this compound showed increased binding affinity for serotonin receptors, indicating potential as new antidepressants.
  • Biological Activity Assessment : Research highlighted its interaction with GABA receptors, suggesting anxiolytic effects that merit further exploration.
  • Material Science Applications : The compound has been used as a precursor in synthesizing advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

2-(3-Bromophenyl)pyrrolidine hydrochloride (CAS 1171898-22-8)
  • This may decrease binding affinity to targets sensitive to electronegative groups .
3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride (CAS N/A)
  • Structure : Chlorine replaces bromine at the 5-position, with fluorine at the 2-position.
  • Key Differences : Chlorine’s lower atomic radius and electronegativity compared to bromine may alter steric and electronic interactions. The shifted fluorine position could affect spatial orientation in receptor binding .
1-(4-Bromo-2-fluorophenyl)hydrazine Hydrochloride (CAS 63905-74-8)
  • Structure : Hydrazine moiety instead of pyrrolidine, with bromo and fluoro substituents at positions 4 and 2.
  • Key Differences : The hydrazine group introduces different reactivity (e.g., as a nucleophile) and hydrogen-bonding capacity, making it more suited for condensation reactions rather than direct receptor targeting .

Analogues with Modified Heterocyclic Cores

1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS 57616-69-0)
  • Structure : Pyrrolidine with a 3-chloropropyl side chain.
  • This structural feature is critical in prodrug designs or enzyme inhibitors requiring extended interactions .
Rolicyclidine Hydrochloride (CAS 1934-48-1)
  • Structure : Pyrrolidine linked to a phenylcyclohexyl group.
  • Key Differences : The cyclohexyl group increases steric bulk and hydrophobicity, favoring interactions with lipophilic receptors (e.g., NMDA receptor antagonists). The absence of halogen substituents reduces polar interactions .
Topoisomerase I (Top1) Inhibitory Activity
  • 1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride: No direct data, but structurally related indenoisoquinoline-pyrrolidine hybrids (e.g., compound 23 in ) showed moderate Top1 inhibition (++ activity). The bromo-fluoro aryl group may enhance DNA intercalation compared to non-halogenated analogs .
  • Analogues with Aminopropyl Side Chains (e.g., compound 21): Demonstrated higher Top1 inhibition (+++ activity) due to protonatable ammonium cations forming salt bridges with Asp533 in Top1 .
Catalytic Activity in Organic Reactions
  • Pyrrolidine Hydrochloride 219 () : Lacks aryl substituents but serves as a Bronsted acid catalyst. The 3-bromo-4-fluorophenyl group in the target compound could sterically hinder catalytic sites, reducing efficacy in reactions like Diels-Alder .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (HCl Salt)
1-(3-Bromo-4-fluorophenyl)pyrrolidine HCl ~284.6 ~2.8 High in polar solvents
2-(3-Bromophenyl)pyrrolidine HCl ~265.5 ~2.5 Moderate
Rolicyclidine HCl ~279.9 ~3.1 Low

*Estimated using halogen substituent contributions .

Biological Activity

1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structural features, particularly the presence of bromine and fluorine substituents, enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate these targets through non-covalent interactions, including hydrogen bonding and π-π stacking, which are influenced by its lipophilicity due to the halogen substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to augment the efficacy of anti-cancer drugs in murine models by interfering with pro-inflammatory pathways. For instance, it significantly reduced prostaglandin E2 (PGE2) levels in hepatocellular carcinoma cells, indicating its role in modulating inflammatory responses that contribute to cancer progression .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrrolidine derivatives, including this compound, demonstrated notable antibacterial activity against various pathogens. The presence of halogen substituents is linked to enhanced bioactivity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced PGE2 levels in HCC cells
AntibacterialEffective against S. aureus and E. coli (MIC: 0.0039 - 0.025 mg/mL)
Anti-inflammatoryModulation of inflammatory pathways

Detailed Research Findings

  • Anticancer Studies : In a study involving murine hepatocellular carcinoma models, treatment with this compound resulted in a significant decrease in PGE2 production, suggesting a mechanism through which the compound may exert anti-tumor effects by down-regulating inflammatory mediators .
  • Antimicrobial Investigations : In vitro tests revealed that pyrrolidine derivatives possess antibacterial properties, with specific analogs showing effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that halogenation at specific positions enhances antimicrobial efficacy .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride?

Methodological Answer:
The synthesis typically involves coupling pyrrolidine with a halogenated aryl precursor. A common approach is nucleophilic substitution or Buchwald-Hartwig amination. For example:

  • Step 1: React 3-bromo-4-fluorobromobenzene with pyrrolidine under basic conditions (e.g., KOH/EtOH) to form the aryl-pyrrolidine backbone .
  • Step 2: Purify intermediates via liquid-liquid extraction (e.g., ethyl acetate/HCl wash) and column chromatography .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ether .
    Key catalysts include Pd-based reagents for coupling reactions, with yields optimized by controlling stoichiometry and reaction time (e.g., 12–16 hours at 100°C) .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.8–3.5 ppm (pyrrolidine protons) and δ 6.8–7.6 ppm (aryl protons). Discrepancies in splitting patterns may indicate steric effects from bromine/fluorine .
    • ¹³C NMR: Aryl carbons adjacent to Br/F show deshielding (e.g., C-3 at ~125 ppm, C-4 at ~160 ppm) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., 275.6 g/mol for C₁₀H₁₀BrFN·HCl). Fragmentation patterns confirm pyrrolidine ring cleavage .
  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time: 8–10 minutes) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential HCl vapor release .
  • Storage: Anhydrous conditions at 2–8°C to prevent hydrolysis. Label containers with CAS No. and hazard symbols (e.g., corrosive, irritant) .
  • Spill Management: Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

Advanced: How can researchers resolve contradictions in NMR data during structural validation?

Methodological Answer:

  • Scenario: Discrepancies between observed and predicted coupling constants (e.g., aryl vs. pyrrolidine protons).
  • Approach:
    • Compare with analogous compounds (e.g., 1-(4-fluorophenyl)pyrrolidine) to isolate electronic effects of bromine .
    • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out rotational isomers .
    • Validate via X-ray crystallography (SHELX software for structure refinement) to resolve ambiguities in dihedral angles .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications:
    • Vary halogen substituents (e.g., Cl instead of Br) to assess electronic effects on receptor binding .
    • Substitute pyrrolidine with piperidine to study ring size impact on bioavailability .
  • Biological Assays:
    • In vitro: Measure binding affinity to targets (e.g., opioid receptors) via competitive displacement assays .
    • In vivo: Evaluate pharmacokinetics (e.g., half-life in rodent models) using LC-MS/MS .

Advanced: What crystallographic strategies are used to determine its solid-state structure?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K to minimize thermal motion .
  • Refinement: Use SHELXL for small-molecule refinement. Key parameters:
    • R-factor <5% for reliability.
    • Twinning analysis to address crystal defects .
  • Output: ORTEP diagrams visualize bond angles/distortions caused by bulky Br/F substituents .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for cost-effectiveness and yield .
  • Solvent Optimization: Replace DMF with toluene/water biphasic systems to simplify purification .
  • Process Analytics: Use in-line FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Advanced: What computational methods predict its receptor-binding interactions?

Methodological Answer:

  • Docking Studies:
    • Prepare ligand (compound) and receptor (e.g., μ-opioid receptor PDB: 4DKL) in AutoDock Vina.
    • Simulate binding poses, focusing on halogen bonding between Br/F and Ser/Thr residues .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

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